(1R,2S)-2-Amino-4,4-difluorocyclopentane-1-carboxylic acid hydrochloride
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Overview
Description
(1R,2S)-2-Amino-4,4-difluorocyclopentane-1-carboxylic acid hydrochloride is a synthetic organic compound. It is characterized by the presence of a cyclopentane ring substituted with amino and carboxylic acid groups, along with two fluorine atoms. This compound is of interest in various fields, including medicinal chemistry and pharmaceutical research, due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-Amino-4,4-difluorocyclopentane-1-carboxylic acid hydrochloride typically involves multiple steps:
Starting Material: The synthesis begins with a suitable cyclopentane derivative.
Fluorination: Introduction of fluorine atoms is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Amination: The amino group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, typically using carbon dioxide or carboxylating agents.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reagents.
Continuous Flow Chemistry: Employing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Automated Purification Systems: Using automated systems for purification to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-Amino-4,4-difluorocyclopentane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or amine derivatives in polar solvents.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
(1R,2S)-2-Amino-4,4-difluorocyclopentane-1-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmaceutical intermediate and its biological activities.
Biological Studies: Used in studies to understand its interaction with biological targets and pathways.
Chemical Synthesis: Employed as a building block in the synthesis of more complex molecules.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,2S)-2-Amino-4,4-difluorocyclopentane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-Amino-4,4-difluorocyclopentane-1-carboxylic acid
- (1R,2S)-2-Amino-4-fluorocyclopentane-1-carboxylic acid
- (1R,2S)-2-Amino-4,4-dichlorocyclopentane-1-carboxylic acid
Uniqueness
(1R,2S)-2-Amino-4,4-difluorocyclopentane-1-carboxylic acid hydrochloride is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different halogen substitutions.
Properties
Molecular Formula |
C6H10ClF2NO2 |
---|---|
Molecular Weight |
201.60 g/mol |
IUPAC Name |
(1R,2S)-2-amino-4,4-difluorocyclopentane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H9F2NO2.ClH/c7-6(8)1-3(5(10)11)4(9)2-6;/h3-4H,1-2,9H2,(H,10,11);1H/t3-,4+;/m1./s1 |
InChI Key |
ZFQWMNDOPTYVQI-HJXLNUONSA-N |
Isomeric SMILES |
C1[C@H]([C@H](CC1(F)F)N)C(=O)O.Cl |
Canonical SMILES |
C1C(C(CC1(F)F)N)C(=O)O.Cl |
Origin of Product |
United States |
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